molecular formula C8H14O4 B125988 Dimethyl adipate CAS No. 627-93-0

Dimethyl adipate

Cat. No. B125988
CAS RN: 627-93-0
M. Wt: 174.19 g/mol
InChI Key: UDSFAEKRVUSQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04156702

Procedure details

An adhesive as described in Example 2 was prepared except that 1.0 g. of PMDA, 1.5 g. of E/DMAEMA resin and an additional 4.75 g. of Piccoumaron® 410 HL were added.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1[C:6]2[C:7]([O:9][C:10](=O)[C:5]=2[CH:4]=[C:3]2[C:12]([O:14][C:15](=O)C=12)=[O:13])=[O:8].CC(C(OCCN(C)C)=O)=C>>[C:7]([O:9][CH3:10])(=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][C:12]([O:14][CH3:15])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C(=O)OCCN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared except that 1.0 g
ADDITION
Type
ADDITION
Details
of Piccoumaron® 410 HL were added

Outcomes

Product
Name
Type
Smiles
C(CCCCC(=O)OC)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.